molecular formula C10H12N4 B1531140 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1183346-41-9

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1531140
CAS No.: 1183346-41-9
M. Wt: 188.23 g/mol
InChI Key: BJUWOZIYMXKHLN-UHFFFAOYSA-N
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Description

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine.

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected.

Result of Action

Given the diverse pharmacological effects of pyrazole derivatives , it is likely that this compound would have multiple effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and ethyl acetoacetate.

    Formation of Intermediate: The first step involves the reaction of 4-bromopyridine with ethyl acetoacetate in the presence of a base like potassium carbonate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Final Product: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
  • 1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine
  • 1-[2-(pyridin-4-yl)ethyl]-1H-imidazol-3-amine

Uniqueness

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both pyridine and pyrazole rings allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUWOZIYMXKHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183346-41-9
Record name 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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